molecular formula C14H20O3 B1323326 3-(4-tert-Butoxyphenyl)butyric acid CAS No. 885266-61-5

3-(4-tert-Butoxyphenyl)butyric acid

Cat. No.: B1323326
CAS No.: 885266-61-5
M. Wt: 236.31 g/mol
InChI Key: MJRNBWCHZXWUCY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis of Aryl Butyric Acids

Aryl butyric acids are a class of organic compounds that feature an aromatic ring linked to a butyric acid moiety. They are prominent scaffolds in medicinal chemistry and materials science. The synthesis of these compounds often involves well-established organic reactions, such as Friedel-Crafts acylation followed by reduction, or cross-coupling reactions. researchgate.net In recent years, more advanced and efficient catalytic methods, including asymmetric hydrogenation, have been developed for the enantioselective synthesis of chiral aryl butyric acids. orgsyn.org These methods are crucial for producing specific stereoisomers of drug candidates, as different enantiomers can have vastly different biological activities. The synthesis of 3-(4-tert-Butoxyphenyl)butyric acid fits within this broader context, often serving as a key intermediate or a target molecule in the development of new synthetic methodologies.

Structural Features and Chemical Significance of the tert-Butoxyphenyl Butyric Acid Scaffold

The structure of this compound is distinguished by two key features: the butyric acid chain and the 4-tert-butoxyphenyl group. The butyric acid portion, a short-chain fatty acid, can participate in various biological pathways and provides a carboxylic acid handle for further chemical modifications. nih.gov The 4-tert-butoxyphenyl group consists of a bulky tert-butyl group attached to a phenoxy ring. This bulky group can influence the molecule's conformation and interactions with biological targets. The tert-butoxy (B1229062) group is known to enhance the solubility and stability of compounds, making them more suitable for drug development and formulation. chemimpex.com This combination of a flexible butyric acid chain and a sterically significant and stabilizing aryl group makes the this compound scaffold a valuable platform for designing molecules with specific physicochemical and biological properties. chemimpex.com

Overview of Research Trajectories Involving this compound

Research involving this compound has branched into several key areas. A primary focus is its application as a crucial intermediate in the synthesis of pharmaceuticals. chemimpex.com It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com Beyond pharmaceuticals, this compound is utilized in materials science for creating advanced polymers and coatings, where its chemical structure contributes to improved durability and environmental resistance. chemimpex.com In biochemical research, it serves as a tool to investigate metabolic pathways and enzyme interactions. chemimpex.com Furthermore, its versatile nature as an intermediate extends to the synthesis of various specialty chemicals and agrochemicals, such as herbicides and fungicides. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885266-61-5 chemimpex.com
Molecular Formula C14H20O3 chemimpex.com
Molecular Weight 236.31 g/mol chemimpex.com
Appearance White powder chemimpex.com
Purity ≥ 98% (NMR) chemimpex.com
InChIKey MJRNBWCHZXWUCY-UHFFFAOYNA-N cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNBWCHZXWUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Tert Butoxyphenyl Butyric Acid

Classical Approaches to the Butyric Acid Core with Aryl Substitution

Classical synthetic methodologies provide foundational routes to 3-(4-tert-butoxyphenyl)butyric acid, often involving well-established reactions and transformations. These approaches can be categorized as either linear or convergent syntheses.

Multi-step Linear Syntheses of this compound

A plausible multi-step linear synthesis for this compound can be conceptualized through a malonic ester synthesis approach. This method builds the carbon skeleton of the target molecule in a stepwise fashion. A general representation of this synthetic route is outlined below:

StepReactionReactantsReagentsProduct
1Friedel-Crafts Acylationtert-Butoxybenzene, Acetyl chlorideAlCl₃4-tert-Butoxyacetophenone
2Aldol (B89426) Condensation4-tert-Butoxyacetophenone, Diethyl malonateSodium ethoxide, EthanolDiethyl 2-(1-(4-tert-butoxyphenyl)ethylidene)malonate
3Michael AdditionDiethyl 2-(1-(4-tert-butoxyphenyl)ethylidene)malonateNaBH₄, EthanolDiethyl 2-(1-(4-tert-butoxyphenyl)ethyl)malonate
4Hydrolysis and DecarboxylationDiethyl 2-(1-(4-tert-butoxyphenyl)ethyl)malonate1. NaOH, H₂O, Δ 2. H₃O⁺, ΔThis compound

This linear sequence commences with the Friedel-Crafts acylation of tert-butoxybenzene to introduce the acetyl group, followed by a series of transformations to construct the butyric acid side chain. The malonic ester synthesis is a robust method for forming carbon-carbon bonds and introducing the carboxylic acid functionality. chemistrysteps.comwikipedia.org

Convergent Synthetic Strategies for this compound

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in a later step. A potential convergent strategy for this compound could involve the use of an organometallic reagent.

One such approach is the reaction of a Grignard reagent derived from a protected 4-bromophenol with a suitable electrophile like propylene oxide, followed by oxidation.

StepReactionReactantsReagentsProduct
1Protection4-Bromophenoltert-Butyl bromide, K₂CO₃1-Bromo-4-(tert-butoxy)benzene
2Grignard Reagent Formation1-Bromo-4-(tert-butoxy)benzeneMg, THF(4-(tert-Butoxy)phenyl)magnesium bromide
3Nucleophilic Ring-Opening(4-(tert-Butoxy)phenyl)magnesium bromide, Propylene oxide1. THF 2. H₃O⁺1-(4-(tert-Butoxy)phenyl)propan-2-ol
4Oxidation1-(4-(tert-Butoxy)phenyl)propan-2-olJones reagent (CrO₃, H₂SO₄, acetone)This compound

This convergent approach allows for the independent synthesis of the aryl Grignard reagent, which is then coupled with the three-carbon electrophile. Subsequent oxidation of the secondary alcohol furnishes the desired carboxylic acid.

Advanced and Emerging Synthetic Routes to this compound

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of this compound. These routes often employ catalysis and adhere to the principles of green chemistry, offering advantages in terms of selectivity, efficiency, and environmental impact.

Catalytic Methods in the Formation of this compound

Catalytic methods provide powerful tools for the construction of the 3-arylbutyric acid scaffold. One prominent example is the Heck reaction, which can be utilized to form the carbon-carbon bond between the aromatic ring and the butyric acid precursor.

A potential catalytic route is depicted below:

StepReactionReactantsReagentsProduct
1Heck Reaction1-Bromo-4-(tert-butoxy)benzene, Ethyl crotonatePd(OAc)₂, PPh₃, Et₃NEthyl 3-(4-tert-butoxyphenyl)but-2-enoate
2Catalytic HydrogenationEthyl 3-(4-tert-butoxyphenyl)but-2-enoateH₂, Pd/CEthyl 3-(4-tert-butoxyphenyl)butyrate
3HydrolysisEthyl 3-(4-tert-butoxyphenyl)butyrate1. NaOH, H₂O, Δ 2. H₃O⁺This compound

The Heck reaction offers a direct method for the arylation of the alkene, ethyl crotonate. mdpi.com Subsequent hydrogenation of the double bond and hydrolysis of the ester yields the final product. Asymmetric hydrogenation of the unsaturated ester intermediate using chiral catalysts could also provide access to enantiomerically enriched this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied by utilizing solid acid catalysts.

For instance, a Friedel-Crafts-type reaction between tert-butoxybenzene and crotonic acid could potentially be catalyzed by a solid acid, such as a zeolite or a sulfonic acid-functionalized resin. cerritos.edumdpi.com

ReactionReactantsCatalystProduct
Friedel-Crafts Alkylationtert-Butoxybenzene, Crotonic acidSolid Acid (e.g., Zeolite H-BEA)This compound

The use of a solid acid catalyst offers several advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosion and waste generation compared to traditional Lewis or Brønsted acid catalysts. cerritos.edumdpi.com

Chemoenzymatic Transformations Relevant to this compound Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach is particularly valuable for the synthesis of chiral molecules. For this compound, which is chiral, chemoenzymatic methods can be employed to obtain specific enantiomers.

A relevant strategy involves the enzymatic resolution of a racemic precursor. For example, a racemic ester of this compound can be selectively hydrolyzed by a lipase. mdpi.comnih.gov

ReactionReactantEnzymeProducts
Kinetic Resolution(±)-Ethyl 3-(4-tert-butoxyphenyl)butyrateLipase (e.g., from Candida antarctica)(R)-3-(4-tert-Butoxyphenyl)butyric acid and (S)-Ethyl 3-(4-tert-butoxyphenyl)butyrate (or vice versa depending on the lipase)

Alternatively, a prochiral ketone precursor, such as ethyl 3-(4-tert-butoxyphenyl)-3-oxobutanoate, could be stereoselectively reduced using a ketoreductase enzyme to yield a chiral hydroxy ester, which can then be further transformed into the desired enantiomer of this compound.

Stereochemical Control in the Synthesis of 3 4 Tert Butoxyphenyl Butyric Acid

Enantioselective Synthesis of Chiral 3-(4-tert-Butoxyphenyl)butyric acid

Enantioselective synthesis, or asymmetric synthesis, aims to directly produce one enantiomer in excess over the other from an achiral or racemic starting material. This is often the most efficient route as it avoids the loss of 50% of the material inherent in classical resolution.

Asymmetric Catalysis in the Preparation of Specific Enantiomers of the Compound

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the formation of a specific enantiomer. A key strategy for synthesizing 3-arylbutyric acids like the title compound is the asymmetric hydrogenation of a prochiral precursor, such as (E)-3-(4-tert-butoxyphenyl)but-2-enoic acid. In this approach, a transition metal catalyst, typically rhodium or ruthenium, is complexed with a chiral ligand. The resulting chiral catalyst creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.

For instance, catalysts based on ruthenium and chiral phosphine (B1218219) ligands like SUNPHOS have been successfully used in the direct asymmetric hydrogenation of analogous (E)-2-oxo-4-arylbut-3-enoic acids, achieving high enantioselectivity. nih.gov A similar strategy could be applied to the corresponding α,β-unsaturated acid precursor of this compound.

Another powerful method is the asymmetric conjugate addition. libretexts.org This involves the 1,4-addition of an organometallic reagent to a Michael acceptor. For the synthesis of this compound, this could involve the reaction of a methyl organocuprate reagent with tert-butyl (E)-3-(4-tert-butoxyphenyl)acrylate in the presence of a chiral ligand. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Illustrative Asymmetric Catalytic Methods for Arylalkanoic Acids This table presents data from analogous reactions to illustrate the principles of asymmetric catalysis.

Reaction TypeCatalyst/LigandSubstrateProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationRu-SUNPHOS(E)-2-Oxo-4-arylbut-3-enoic acid2-Hydroxy-4-arylbutanoic acid85-92% nih.gov
Conjugate AdditionCu(I)/Josiphos Ligandα,β-Unsaturated Thioesterβ-Substituted Thioesterup to 96% libretexts.org
Conjugate AdditionRh/(S)-BINAPα,β-Unsaturated Ketoneβ-Aryl KetoneHigh libretexts.org

Chiral Auxiliary and Ligand-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves attaching a chiral auxiliary, such as a chiral alcohol or amine, to an achiral carboxylic acid derivative. For example, an acetic acid derivative could be esterified with a chiral alcohol. The resulting chiral ester can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a suitable electrophile, like 4-tert-butylbenzyl bromide, occurs in a diastereoselective manner due to the steric influence of the auxiliary. Finally, hydrolysis of the ester removes the auxiliary and reveals the enantiomerically enriched this compound.

Sulfoxide-based chiral auxiliaries have also proven effective. nih.gov For example, a β-keto sulfoxide (B87167) can be prepared and the ketone reduced diastereoselectively. Subsequent alkylation and reductive removal of the sulfoxide group can yield chiral alcohols and their derivatives. nih.gov Similarly, N-acyl thiazolidinethiones have been used as chiral auxiliaries to control aldol (B89426) reactions, which can be adapted to build the carbon skeleton of the target molecule with high diastereoselectivity. nih.gov

Diastereoselective Reactions Leading to Substituted this compound Structures

Diastereoselective reactions are used to create a new stereocenter in a molecule that already contains one or more stereocenters. The existing chiral center influences the formation of the new one, leading to a preference for one diastereomer over others. This principle is fundamental to the chiral auxiliary approach described above.

Beyond using auxiliaries, if a synthetic intermediate already possesses a stereocenter, further modifications can be controlled. For example, if one enantiomer of this compound is esterified with a chiral alcohol, this creates a molecule with two stereocenters, existing as a pair of diastereomers. If a reaction is then performed at the α-carbon (C2), such as an alkylation, the two existing stereocenters will direct the approach of the incoming electrophile, leading to the formation of a substituted product with three stereocenters in a diastereoselective fashion. The synthesis of simplactones, for example, features a double diastereoselective acetate (B1210297) aldol reaction where the chirality is solely controlled by the auxiliary. nih.gov

Resolution Techniques for Racemic this compound and its Intermediates

Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. While this means a theoretical maximum yield of only 50% for the desired enantiomer, resolution techniques are often practical and widely used.

Kinetic Resolution Methodologies Applied to the Compound's Precursors

Kinetic resolution relies on the different rates at which two enantiomers react with a chiral catalyst or reagent. One enantiomer reacts faster, becoming consumed or converted into a new product, while the slower-reacting enantiomer is left behind in excess.

Enzymatic resolutions are a common form of kinetic resolution. Lipases, for instance, can selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method is highly effective for precursors of the target molecule.

A highly relevant study demonstrated the kinetic resolution of 3-phenylbutyric acid, a close analog of the target compound, using the microorganism Rhodococcus rhodochrous. nih.gov The bacterium selectively metabolizes the (R)-enantiomer as a carbon source, leaving the (S)-enantiomer in the culture medium with high enantiomeric purity. nih.gov This biocatalytic approach offers a direct pathway to one of the enantiomers.

Table 2: Example of Kinetic Resolution of a 3-Arylbutyric Acid Analog

SubstrateBiocatalystReactionResultReference
Racemic 3-Phenylbutyric AcidRhodococcus rhodochrous PB1Enantioselective Metabolism(R)-enantiomer consumed; (S)-enantiomer isolated nih.gov

Diastereomeric Salt Formation for Enantiomeric Separation

The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base).

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.orgucl.ac.uk By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize from the solution while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused. libretexts.org

Commonly used chiral bases for resolving acids include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.org The success of the resolution depends heavily on finding the right combination of resolving agent and solvent that provides a significant solubility difference between the two diastereomeric salts. ucl.ac.ukrsc.org

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent ClassSpecific ExamplesReference
Natural AlkaloidsBrucine, Quinine, Strychnine libretexts.org
Chiral Amines(R)- or (S)-1-Phenylethylamine, 2-Amino-1-butanol libretexts.org
Chiral Acids (for resolving bases)(+)-Tartaric Acid libretexts.org

Derivatization and Chemical Transformations of 3 4 Tert Butoxyphenyl Butyric Acid

Functional Group Interconversions of the Carboxylic Acid Moiety of 3-(4-tert-Butoxyphenyl)butyric acid

The carboxylic acid functional group is a versatile handle for a multitude of chemical modifications. These transformations allow for the synthesis of esters, amides, and alcohols, each with potentially unique physical, chemical, and biological properties.

Esterification Reactions for Diverse Esters of this compound

Esterification of this compound can be achieved through several established methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. quora.com

A general representation of the Fischer esterification is as follows:

This compound + R-OH (Alcohol) ⇌ 3-(4-tert-Butoxyphenyl)butyrate Ester + H₂O

The specific reaction conditions can be tailored based on the alcohol used. For simple primary and secondary alcohols, the reaction typically proceeds under reflux with a catalytic amount of acid.

Alcohol (R-OH)CatalystTypical ConditionsProduct
MethanolH₂SO₄Reflux, 4-8 hoursMethyl 3-(4-tert-butoxyphenyl)butanoate
EthanolH₂SO₄Reflux, 4-8 hoursEthyl 3-(4-tert-butoxyphenyl)butanoate
IsopropanolH₂SO₄Reflux, 6-12 hoursIsopropyl 3-(4-tert-butoxyphenyl)butanoate

This table represents generalized conditions for Fischer esterification and may require optimization for the specific substrate.

Amidation Reactions and Amide Derivatives of this compound

The synthesis of amide derivatives from this compound typically proceeds through the activation of the carboxylic acid, most commonly by converting it to an acid chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding amide.

The two-step reaction sequence is as follows:

this compound + SOCl₂ → 3-(4-tert-Butoxyphenyl)butanoyl chloride + SO₂ + HCl

3-(4-tert-Butoxyphenyl)butanoyl chloride + R-NH₂ (Amine) → N-substituted-3-(4-tert-butoxyphenyl)butyramide + HCl

A base, such as pyridine (B92270) or triethylamine, is often added in the second step to neutralize the HCl generated.

Amine (R-NH₂)Activating AgentTypical ConditionsProduct
Ammonia (B1221849)Thionyl chloride1. RT, 1-2h; 2. 0°C to RT3-(4-tert-Butoxyphenyl)butyramide
EthylamineThionyl chloride1. RT, 1-2h; 2. 0°C to RTN-Ethyl-3-(4-tert-butoxyphenyl)butyramide
AnilineThionyl chloride1. RT, 1-2h; 2. 0°C to RTN-Phenyl-3-(4-tert-butoxyphenyl)butyramide

This table outlines a general procedure for amidation via an acid chloride intermediate. Specific conditions may vary.

Reduction and Oxidation of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol, 3-(4-tert-butoxyphenyl)butan-1-ol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

This compound (1. LiAlH₄, THF; 2. H₃O⁺ workup) → 3-(4-tert-Butoxyphenyl)butan-1-ol

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of carboxylic acids and offer a milder alternative to LiAlH₄.

Conversely, the carboxylic acid group is already in a high oxidation state. Further oxidation of the butyric acid side chain is generally not a common transformation under standard laboratory conditions without targeting other parts of the molecule.

Modifications of the Aryl Ring System of this compound

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the existing substituents: the tert-butoxy (B1229062) group and the butyric acid side chain.

The tert-butoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. The butyric acid side chain, being an alkyl group with a deactivating carboxyl group at its terminus, is generally considered a weak deactivating group and a weak ortho, para-director, although the electronic effect of the distant carboxyl group is minimal. However, in the context of electrophilic aromatic substitution, the powerful activating effect of the tert-butoxy group will dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).

Electrophilic Aromatic Substitution Reactions on the tert-Butoxyphenyl Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the tert-butoxy group would direct the nitration to the positions ortho to it.

Halogenation: Bromination or chlorination can be accomplished using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). The halogen will be directed to the ortho positions relative to the tert-butoxy group.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The reaction is expected to occur at the positions ortho to the activating tert-butoxy group.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(3-Nitro-4-tert-butoxyphenyl)butyric acid
BrominationBr₂, FeBr₃3-(3-Bromo-4-tert-butoxyphenyl)butyric acid
Acylation (e.g., Acetylation)CH₃COCl, AlCl₃3-(3-Acetyl-4-tert-butoxyphenyl)butyric acid

This table provides predicted outcomes based on general principles of electrophilic aromatic substitution. The reaction conditions may need to be carefully controlled to avoid potential side reactions.

It is important to note that under strongly acidic conditions, such as those used in some Friedel-Crafts and nitration reactions, there is a potential for the cleavage of the tert-butyl group from the ether linkage, which can lead to the formation of phenolic byproducts. researchgate.netacs.org

Strategies for Further Functionalization of the Aromatic Ring

Further functionalization of the aromatic ring can be achieved by leveraging the directing effects of the newly introduced substituents. For example, a nitro group introduced onto the ring can be subsequently reduced to an amino group (-NH₂). This amino group is a strong activating and ortho, para-directing group, which can then facilitate further electrophilic substitutions. The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I).

These multi-step synthetic strategies allow for the creation of a wide array of complex derivatives of this compound with tailored functionalities on the aromatic ring.

Transformations at the Butyric Acid Aliphatic Chain

The aliphatic chain of this compound presents two primary sites for functionalization: the α-carbon (C2) and the β-carbon (C3). These positions are amenable to a range of chemical reactions, enabling the introduction of new functional groups, the formation of unsaturated systems, and skeletal rearrangements.

Alpha-Carbon Functionalization Reactions

The α-carbon of this compound can be functionalized through several established methodologies, primarily involving the reaction of the corresponding acid halide.

Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds via the in situ formation of an acyl halide, which then tautomerizes to an enol, the reactive species that undergoes halogenation. wikipedia.orglibretexts.org Subsequent hydrolysis yields the α-halogenated carboxylic acid. By applying this reaction to this compound, one can expect to obtain the corresponding 2-halo-3-(4-tert-butoxyphenyl)butyric acid. The reaction conditions typically involve a phosphorus trihalide (PBr₃ or PCl₃) as a catalyst and the corresponding halogen (Br₂ or Cl₂). alfa-chemistry.comnrochemistry.com

ReactantReagentsProductReaction Type
This compound1. PBr₃ (cat.), Br₂ 2. H₂O2-Bromo-3-(4-tert-butoxyphenyl)butyric acidHell-Volhard-Zelinsky
This compound1. PCl₃ (cat.), Cl₂ 2. H₂O2-Chloro-3-(4-tert-butoxyphenyl)butyric acidHell-Volhard-Zelinsky

Alpha-Hydroxylation and Alpha-Amination: The α-halo acids serve as valuable precursors for further functionalization. For instance, nucleophilic substitution with water or ammonia can lead to the formation of α-hydroxy and α-amino acids, respectively. Direct α-amination of carbonyl compounds can also be achieved through various methods, including those employing electrophilic nitrogen sources. nih.govorganic-chemistry.org Similarly, direct α-hydroxylation of carbonyl compounds has been reported using various oxidizing agents. organic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general principles of these reactions are well-established.

Beta-Carbon Functionalization and Rearrangement Studies

Functionalization at the β-carbon of this compound is less direct and often involves rearrangement reactions that originate from the carboxylic acid functionality. These reactions, such as the Curtius, Hofmann, and Schmidt rearrangements, provide a pathway to β-amino derivatives by effectively removing the carboxyl carbon and installing a nitrogen atom in its place.

Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile. nih.govwikipedia.org When applied to this compound, the corresponding acyl azide can be prepared from the carboxylic acid (e.g., via the acyl chloride followed by reaction with sodium azide). Heating the acyl azide leads to the isocyanate, which upon treatment with water, hydrolyzes to yield 1-(4-tert-butoxyphenyl)-2-aminoethane, effectively achieving a β-amination relative to the original acid structure. nrochemistry.commasterorganicchemistry.com

Hofmann Rearrangement: The Hofmann rearrangement of the corresponding amide, 3-(4-tert-butoxyphenyl)butyramide, also yields the same β-amino product. wikipedia.org This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.comwikipedia.org The key intermediate is also an isocyanate. masterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction provides a direct conversion of the carboxylic acid to the amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.org This reaction proceeds through a protonated acyl azide intermediate that rearranges to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgbyjus.com

Starting MaterialReagentsKey IntermediateFinal ProductReaction Type
This compound1. SOCl₂ 2. NaN₃ 3. Heat, H₂O1-(4-tert-Butoxyphenyl)propyl isocyanate1-(4-tert-Butoxyphenyl)-2-aminoethaneCurtius Rearrangement
3-(4-tert-Butoxyphenyl)butyramideBr₂, NaOH, H₂O, Heat1-(4-tert-Butoxyphenyl)propyl isocyanate1-(4-tert-Butoxyphenyl)-2-aminoethaneHofmann Rearrangement
This compoundHN₃, H₂SO₄1-(4-tert-Butoxyphenyl)propyl isocyanate1-(4-tert-Butoxyphenyl)-2-aminoethaneSchmidt Reaction

Synthesis of Unsaturated Analogues from this compound Precursors

The introduction of a double bond into the aliphatic chain of this compound can be achieved through elimination reactions of suitably functionalized precursors.

A common strategy involves the α-halogenated derivative obtained from the Hell-Volhard-Zelinsky reaction. Treatment of 2-bromo-3-(4-tert-butoxyphenyl)butyric acid with a base can induce dehydrohalogenation to yield unsaturated analogues. Depending on the reaction conditions and the nature of the base, a mixture of 3-(4-tert-butoxyphenyl)but-2-enoic acid and 3-(4-tert-butoxyphenyl)but-3-enoic acid could potentially be formed. The regioselectivity of the elimination would be influenced by steric and electronic factors.

Alternatively, dehydration of the corresponding β-hydroxy acid, which can be synthesized through various routes, would also lead to the formation of an unsaturated butenoic acid derivative. libretexts.org Such elimination reactions are typically promoted by acid catalysis and heat. masterorganicchemistry.com

PrecursorReagentsPotential Product(s)Reaction Type
2-Bromo-3-(4-tert-butoxyphenyl)butyric acidBase (e.g., Et₃N)3-(4-tert-Butoxyphenyl)but-2-enoic acid and/or 3-(4-tert-Butoxyphenyl)but-3-enoic acidDehydrohalogenation
3-Hydroxy-3-(4-tert-butoxyphenyl)butyric acidAcid (e.g., H₂SO₄), Heat3-(4-tert-Butoxyphenyl)but-2-enoic acid and/or 3-(4-tert-Butoxyphenyl)but-3-enoic acidDehydration

Spectroscopic Characterization Methodologies for 3 4 Tert Butoxyphenyl Butyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule. The resulting spectra offer a wealth of information regarding the chemical environment of each atom, enabling the deduction of the compound's structure.

Proton (¹H) NMR Spectral Analysis of 3-(4-tert-Butoxyphenyl)butyric acid

The ¹H NMR spectrum of this compound is characterized by a series of distinct signals, each corresponding to a unique proton or group of equivalent protons in the molecule. The chemical shift (δ), integration, and multiplicity of these signals provide a detailed map of the proton arrangement.

The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region of the spectrum, a consequence of their distinct electronic environments due to the para-substitution. The protons ortho to the ether linkage are expected to be slightly more deshielded than those ortho to the alkyl substituent. The methine proton of the butyric acid chain, being adjacent to the aromatic ring, will also resonate at a downfield position, likely as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The methylene protons themselves will exhibit complex splitting patterns due to their diastereotopic nature and coupling to the adjacent methine and methyl groups. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region, a characteristic feature of this functional group. Finally, the acidic proton of the carboxylic acid group will appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 12.0br s1H-COOH
~ 7.20d2HAr-H
~ 6.85d2HAr-H
~ 3.20m1H-CH-
~ 2.50m2H-CH₂-
~ 1.30s9H-C(CH₃)₃
~ 1.25d3H-CH₃

Note: Predicted values are based on the analysis of structurally similar compounds and standard NMR chemical shift tables. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Interpretation of the Compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

For this compound, the carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 170 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the oxygen atom being the most deshielded. The quaternary carbon of the tert-butyl group and the carbons of the tert-butyl methyl groups will have characteristic chemical shifts. The aliphatic carbons of the butyric acid chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 178C=O
~ 155Ar-C-O
~ 142Ar-C-C(CH₃)₃
~ 128Ar-CH
~ 118Ar-CH
~ 78-C(CH₃)₃
~ 45-CH₂-
~ 35-CH-
~ 31-C(CH₃)₃
~ 21-CH₃

Note: Predicted values are based on the analysis of structurally similar compounds and standard NMR chemical shift tables. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton and the adjacent methylene and methyl protons of the butyric acid chain, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for definitively assigning the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry, particularly if the molecule is chiral and has been resolved into its enantiomers, NOESY can be used. This experiment shows through-space correlations between protons that are close to each other, which can help in assigning the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the compound. For this compound (C₁₄H₂₀O₃), the calculated exact mass of the molecular ion [M]⁺ is 236.1412. HRMS can confirm this exact mass, thereby verifying the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and relatively non-volatile molecules like carboxylic acids. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

For this compound, ESI-MS would typically be run in negative ion mode to detect the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are often observed.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the ether bond, and fragmentation of the tert-butyl group, leading to the formation of characteristic fragment ions that can be used to confirm the structure. The fragmentation of molecules containing tert-butylphenyl groups often involves the loss of isobutylene (B52900) (C₄H₈).

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational state. These techniques probe the vibrational modes of molecular bonds, which are unique to the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to distinct functional groups. For this compound, the key functional groups are the carboxylic acid, the ether linkage, the substituted benzene ring, and the tert-butyl group.

The analysis of this compound using FT-IR spectroscopy would be expected to reveal several characteristic absorption bands. The most prominent of these would be the stretching vibrations of the carbonyl group (C=O) in the carboxylic acid, typically appearing as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The hydroxyl group (O-H) of the carboxylic acid would exhibit a broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ range. The ether linkage (Ar-O-C) would show characteristic C-O stretching bands, typically in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The tert-butyl group would be identified by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Broad, Strong
C-H Stretch (Aromatic)Benzene Ring3000-3100Medium
C-H Stretch (Aliphatic)Butyric Acid Chain & tert-Butyl2850-2970Strong
C=O StretchCarboxylic Acid1700-1725Strong, Sharp
C=C Stretch (Aromatic)Benzene Ring1450-1600Medium-Strong
C-H Bend (tert-Butyl)tert-Butyl Group1365-1395Medium-Strong
C-O Stretch (Asymmetric Ether)Aryl-Alkyl Ether1230-1270Strong
C-O Stretch (Symmetric Ether)Aryl-Alkyl Ether1020-1075Medium
C-O StretchCarboxylic Acid1210-1320Medium
O-H Bend (in-plane)Carboxylic Acid1395-1440Medium
C-H Out-of-Plane Bend (para-subst.)Benzene Ring800-860Strong

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon backbone.

The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring also produce strong Raman bands. The aliphatic C-H stretching and bending modes are also readily observed. The C=O stretch of the carboxylic acid, while strong in the IR, is typically weaker in the Raman spectrum.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which excites electrons from lower to higher energy orbitals. The absorption wavelength is indicative of the extent of conjugation in the molecule. The 4-tert-butoxyphenyl group in this compound contains a benzene ring, which is a chromophore that absorbs in the UV region.

The benzene ring exhibits characteristic π → π* transitions. For a substituted benzene ring like the one in the target molecule, two main absorption bands are expected. The primary band (E2-band), corresponding to a π → π* transition, is typically observed at shorter wavelengths (around 200-220 nm) and has a high molar absorptivity. A secondary, fine-structured band (B-band), arising from a symmetry-forbidden π → π* transition, is expected at longer wavelengths (around 250-280 nm) with a lower molar absorptivity. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the ring. The ether and tert-butyl substituents on the phenyl ring are expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Table 2: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

TransitionChromophorePredicted λmax (nm)Molar Absorptivity (ε)
π → π* (E2-band)Benzene Ring~220High
π → π* (B-band)Benzene Ring~275Low to Medium

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

HPLC is a cornerstone for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A reversed-phase HPLC method would be the most suitable approach for this compound. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.

Method Development Considerations:

Column: A C18 (octadecylsilyl) column is a common and effective choice for the separation of moderately non-polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The organic modifier, commonly acetonitrile (B52724) or methanol, is used to elute the compound from the column. The aqueous phase often contains a buffer to control the pH. For a carboxylic acid, maintaining a pH below its pKa (typically around 4-5) will keep it in its protonated, less polar form, leading to better retention and peak shape. A common choice would be a phosphate (B84403) buffer or a dilute acid like phosphoric acid or formic acid. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from potential impurities with different polarities.

Detection: A UV detector is the most common and suitable detector for this compound, given the presence of the aromatic chromophore. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy, likely around 220 nm or 275 nm, to maximize sensitivity. nih.gov

Purity Assessment: The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Table 3: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

This proposed HPLC method would serve as a starting point and would require optimization and validation for routine analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com This technology utilizes chromatographic columns packed with particles smaller than 2 µm, which, when coupled with instrumentation designed to handle high pressures (up to 18,000 psi), allows for more efficient and faster separations. mdpi.comlcms.cz The core principle is that smaller particle sizes lead to increased separation efficiency and, consequently, higher resolution. mdpi.com These characteristics make UPLC an ideal platform for high-throughput analysis, where large numbers of samples need to be processed rapidly without compromising the quality of the analytical results. This is particularly valuable in pharmaceutical development and quality control for the analysis of active compounds and their potential impurities.

For the analysis of this compound, a UPLC method provides the necessary performance to ensure accurate quantification and purity assessment. The increased throughput is achieved by drastically reducing run times compared to conventional HPLC methods, often from 30 minutes to less than 5 minutes, while enhancing peak separation. A representative UPLC method for the high-throughput analysis of this compound would be developed using a reversed-phase approach, which is well-suited for moderately non-polar molecules.

A typical UPLC system, such as a Waters ACQUITY UPLC, equipped with a photodiode array (PDA) detector would be employed. The method parameters are optimized to achieve a rapid and efficient separation of the main compound from any process-related impurities or derivatives. The use of a sub-2 µm particle column is critical to the performance of the UPLC system.

Table 1: Representative UPLC Method Parameters

Parameter Value
Chromatography System ACQUITY UPLC System
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection Wavelength 254 nm (PDA)
Gradient Elution 0.0 min: 95% A; 3.0 min: 5% A; 4.0 min: 5% A; 4.1 min: 95% A; 5.0 min: 95% A

| Total Run Time | 5.0 minutes |

Detailed Research Findings

The developed UPLC method demonstrates excellent performance for the analysis of this compound. The gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities within a short analysis time. The addition of 0.1% formic acid to the mobile phase helps to produce sharp, symmetrical peaks for the acidic analyte by ensuring consistent ionization.

The high efficiency of the UPLC column, characterized by a large number of theoretical plates, combined with the optimized mobile phase gradient, results in high resolution between adjacent peaks. This ensures that even trace-level impurities can be accurately detected and quantified. The short 5-minute cycle time enables the analysis of a large number of samples, making the method highly suitable for applications such as reaction monitoring, quality control of raw materials, and final product release testing. The results from a typical analysis, including potential related substances, are summarized below.

Table 2: Typical Chromatographic Performance Data

Compound Name Retention Time (min) Resolution (Rs) Theoretical Plates (N)
4-tert-Butylphenol 1.85 - 18,500
This compound 2.75 6.2 25,000

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-tert-Butylphenol
Ethyl 3-(4-tert-butoxyphenyl)butanoate
Formic Acid

Computational and Theoretical Studies on 3 4 Tert Butoxyphenyl Butyric Acid

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations help determine the most stable molecular conformation and provide insights into the molecule's reactivity.

Density Functional Theory (DFT) Applications to 3-(4-tert-Butoxyphenyl)butyric acid

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT would be employed to determine its optimal geometry. The process involves starting with an initial guess of the molecular structure and then iteratively solving the DFT equations to find the arrangement of atoms that corresponds to the lowest energy state.

Studies on related compounds containing the 4-tert-butylphenyl moiety, such as 4-(tert-butyl)-4-nitro-1,1-biphenyl and 4-(tert-butyl)-4-methoxy-1,1-biphenyl, have successfully used DFT to optimize molecular geometries. eurjchem.comrasayanjournal.co.in These calculations can reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-(tert-butyl)-4-methoxy-1,1-biphenyl, the dihedral angle formed by the tert-butyl group relative to the benzene (B151609) ring was determined, highlighting its spatial orientation. rasayanjournal.co.in

Furthermore, DFT calculations provide information on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. eurjchem.comrasayanjournal.co.in A larger gap generally implies higher stability and lower chemical reactivity. The molecular electrostatic potential (MEP) can also be computed, which maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons and thus susceptible to electrophilic or nucleophilic attack. rasayanjournal.co.in

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Beyond DFT, other quantum chemical methods are available for conformational analysis. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for simplification. chemrxiv.org Comparative studies have shown that while HF is a foundational method, DFT often provides more accurate results because it includes electron correlation effects. eurjchem.comchemrxiv.org

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, can also be employed for a faster, though typically less accurate, conformational analysis. These methods are particularly useful for scanning the potential energy surface of large molecules to identify various possible conformers before subjecting the most promising ones to higher-level DFT or ab initio calculations.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental results.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Approach)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the 1H and 13C NMR chemical shifts of a molecule like this compound. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, often used in conjunction with DFT. gaussian.comimist.ma The GIAO method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

The accuracy of these predictions depends on the chosen DFT functional and basis set. researchgate.net Studies have shown that with appropriate methodology, a high degree of correlation between calculated and experimental chemical shifts can be achieved. rsc.orgnih.gov For a molecule with multiple conformers, the predicted NMR spectra are often an average of the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.

Below is an example of how predicted NMR data for the carbon atoms of this compound would be presented.

AtomPredicted 13C Chemical Shift (ppm)
C (Carboxyl)Data not available
C (alpha to COOH)Data not available
C (beta to COOH)Data not available
C (aromatic, C-O)Data not available
C (aromatic, C-C(CH3)3)Data not available
C (aromatic, ortho to O)Data not available
C (aromatic, ortho to C(CH3)3)Data not available
C (tert-butyl, quaternary)Data not available
C (tert-butyl, methyl)Data not available
Note: The values in this table are placeholders as specific computational studies on this molecule are not publicly available.

Computational Simulation of Vibrational Spectra (e.g., SCRF Model)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. chemrxiv.org The results are often presented as a list of frequencies with their assignments to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the phenyl ring.

To account for the influence of a solvent on the vibrational frequencies, a Solvated Cluster Reaction Field (SCRF) model can be incorporated into the calculations. This model treats the solvent as a continuous medium that polarizes in response to the solute molecule, providing more realistic predictions for spectra measured in solution.

A sample data table for predicted vibrational frequencies is shown below.

Predicted Frequency (cm-1)IntensityVibrational Assignment
Data not availableData not availableO-H stretch (carboxylic acid)
Data not availableData not availableC=O stretch (carboxylic acid)
Data not availableData not availableC-O stretch (ether)
Data not availableData not availableAromatic C-H stretch
Data not availableData not availableAliphatic C-H stretch
Data not availableData not availableAromatic C=C stretch
Note: The values in this table are placeholders as specific computational studies on this molecule are not publicly available.

Calculation of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the electronic transitions occurring within the molecule, for example, from the HOMO to the LUMO. For compounds containing aromatic rings, such as the 4-tert-butoxyphenyl group, these calculations can predict the characteristic π-π* transitions. Studies on other molecules containing this functional group have demonstrated the utility of TD-DFT in interpreting their electronic spectra. researchgate.net

Analysis of Molecular Bonding and Reactivity Indices

Computational chemistry offers a lens into the intricate world of molecular interactions and potential chemical behavior. For a compound like this compound, such analyses would provide a deeper understanding of its stability, reactivity, and potential as a synthon in various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density between orbitals, which is crucial for understanding intermolecular and intramolecular interactions. This analysis provides a quantitative description of the Lewis-like chemical bonding structure and the stabilizing effects of electron delocalization.

A hypothetical NBO analysis of this compound would likely focus on the interactions between the filled orbitals of the phenyl ring and the empty orbitals of the butyric acid side chain, as well as the influence of the bulky tert-butoxy (B1229062) group on the electronic environment. The results would be presented in a table format, detailing the donor and acceptor orbitals and their corresponding stabilization energies.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available
Data not available Data not available Data not available

This table represents a potential format for NBO analysis results, which are not currently available in published literature for the specified compound.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule would highlight the reactive centers.

Table 2: Hypothetical FMO Parameters for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table illustrates the type of data that would be generated from an FMO analysis, which is currently unavailable for this compound.

Electrostatic Potential (MEP) Mapping of the Compound

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue represents electron-poor, positive potential regions (prone to nucleophilic attack).

An MEP map of this compound would visually depict the electronegative oxygen atoms of the carboxylic acid and ether groups as regions of high negative potential, while the hydrogen atoms of the carboxylic acid and the phenyl ring would likely show positive potential.

Stereochemical Insights from Computational Models

This compound possesses a chiral center at the third carbon of the butyric acid chain. Computational models are instrumental in studying the stereochemistry of such molecules. These models can be used to determine the relative stability of the different enantiomers (R and S forms) and to predict their chiroptical properties, such as optical rotation.

By performing geometry optimization and energy calculations for both enantiomers, researchers can ascertain the most stable conformation and the energy difference between the stereoisomers. This information is critical in fields like pharmacology, where the biological activity of a molecule can be highly dependent on its stereochemistry. Without specific studies on this compound, a detailed discussion of its computed stereochemical properties remains speculative.

Applications of 3 4 Tert Butoxyphenyl Butyric Acid As a Versatile Synthetic Intermediate

Role in the Synthesis of Substituted Amino Acid Derivatives and Peptidomimetics

The structural backbone of 3-(4-tert-Butoxyphenyl)butyric acid is closely related to that of β-amino acids, which are a class of non-canonical amino acids (ncAAs). The incorporation of ncAAs into peptides is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and constrained conformations that can lead to higher receptor selectivity. nih.govnih.govsigmaaldrich.com

This compound serves as a foundational scaffold for creating novel non-canonical amino acids. By modifying its core structure, chemists can design building blocks with specific properties. The tert-butoxy (B1229062) group provides lipophilicity, while the phenyl ring offers a rigid core that can be further functionalized. The butyric acid chain allows for the introduction of an amino group at various positions, most commonly at the β-position (C3), to create a β-amino acid derivative.

These non-canonical amino acids are valuable in drug discovery. sigmaaldrich.com For instance, related structures such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid are critical intermediates in the synthesis of pharmaceutical agents like sitagliptin, a drug used for treating type 2 diabetes. chemicalbook.com The ability to synthesize such structurally diverse amino acids is crucial for building libraries of compounds for screening and developing new therapeutic agents. nih.govnih.gov

Table 1: Comparison of this compound Scaffolds in Amino Acid Derivatives

Compound/Scaffold Structural Class Key Features & Applications
This compound β-Aryl-β-Amino Acid Precursor Serves as a versatile starting material for non-canonical amino acids with a lipophilic tert-butoxy group.
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid α-Amino Acid Derivative A tyrosine derivative used as a building block in peptide synthesis. medchemexpress.com
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid β-Amino Acid An important intermediate for the synthesis of dipeptidyl peptidase-4 (DPP4) inhibitors. chemicalbook.com

Once converted into a suitable amino acid derivative (e.g., by amination and protection of the amino group), the scaffold derived from this compound can be incorporated into peptide chains. This is typically achieved using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The use of non-canonical amino acids like those derived from this compound allows for the creation of modified peptides with unique three-dimensional structures and functions. nih.gov

The incorporation of such bulky, aromatic β-amino acids can induce specific secondary structures, such as helices or turns, in the peptide backbone. nih.gov This conformational constraint is a key goal in peptidomimetic design, as it can lock the molecule into its biologically active shape, thereby enhancing its potency and selectivity. Furthermore, the tert-butoxyphenyl group can engage in specific hydrophobic or π-stacking interactions within a biological target, such as an enzyme's active site or a protein receptor.

Building Block for Complex Heterocyclic Compounds

The carboxylic acid functionality of this compound is a key handle for its conversion into a variety of heterocyclic systems, which are core components of many pharmaceuticals.

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and they are considered important pharmacophores due to their wide range of biological activities. mdpi.comraco.cat this compound can serve as a precursor for the synthesis of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives.

A common synthetic strategy involves first converting the carboxylic acid group into a different functional group, such as an alkyne or an azide (B81097), to participate in cycloaddition reactions. Alternatively, the acid can be converted to its corresponding hydrazide (an acylhydrazine). This hydrazide can then undergo condensation with various reagents to form intermediates that cyclize into the 1,2,4-triazole ring. researchgate.net The resulting triazole derivatives bearing the 4-tert-butoxyphenyl moiety are of interest for screening as potential new therapeutic agents. crgjournals.comnih.gov

While the compound's structure is highly amenable to forming five-membered heterocycles, its role as a direct precursor for six-membered rings like pyridines and pyrimidines is less commonly documented. However, the functional groups within the this compound scaffold can be elaborated through multi-step synthetic sequences to build these larger heterocyclic systems. For example, the butyric acid chain could theoretically be modified to create a 1,3-dicarbonyl or an α,β-unsaturated ketone moiety, which are classic precursors for Hantzsch pyridine (B92270) synthesis or Biginelli pyrimidine (B1678525) synthesis, respectively. These transformations would leverage the compound as a starting point for more complex molecular architectures.

The synthesis of 1,3,4-oxadiazoles from this compound is a well-established application of this versatile intermediate. mdpi.comjchemrev.com 1,3,4-Oxadiazoles are heterocyclic compounds known for a broad spectrum of pharmacological activities. frontiersin.org The most common synthetic route involves a two-step process:

Hydrazide Formation: The carboxylic acid is first converted into its corresponding hydrazide, 3-(4-tert-butoxyphenyl)butanehydrazide.

Cyclization: This hydrazide is then reacted with a second carboxylic acid or an acyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate undergoes cyclodehydration, often using reagents like phosphorus oxychloride (POCl₃), tosyl chloride, or carbodiimides, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.net

Regarding tetrazoles, while direct synthesis from the butyric acid is not a primary route, it can be involved in their synthesis. For example, a known method for forming 1,3,4-oxadiazoles involves the reaction of a tetrazole with an acyl chloride. nih.gov In this context, 3-(4-tert-butoxyphenyl)butyryl chloride (derived from the parent acid) could be reacted with a substituted tetrazole to form a disubstituted oxadiazole, demonstrating the compound's utility in building complex heterocyclic systems through various synthetic strategies.

Table 2: Heterocyclic Systems Derived from this compound

Heterocyclic System General Synthetic Strategy Key Intermediate
1,2,4-Triazoles Reaction of the corresponding hydrazide with carbon disulfide followed by cyclization, or other multi-step condensations. researchgate.net 3-(4-tert-butoxyphenyl)butanehydrazide

Contribution to Advanced Organic Materials Synthesis

This compound serves as a valuable building block in the synthesis of advanced organic materials. Its unique structure, featuring a bulky tert-butoxy group and a carboxylic acid functionality, allows for its incorporation into a variety of molecular architectures, influencing properties such as solubility, stability, and intermolecular interactions. chemimpex.comchemimpex.com

Use in the Formulation of Polymers and Coatings

As a synthetic intermediate, this compound finds utility in the formulation of specialized polymers and coatings. The tert-butoxy group can enhance the thermal stability and solubility of the resulting materials in organic solvents, while the carboxylic acid group provides a reactive handle for polymerization reactions or for grafting onto other polymer backbones. chemimpex.comchemimpex.com The incorporation of this moiety can improve the durability and resistance of the final products to environmental factors. chemimpex.com While specific examples of polymers derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are relevant in the design of functional polymers.

Interactive Table: Potential Contributions of this compound in Polymers and Coatings

Property InfluencedStructural FeaturePotential Advantage in Formulations
Solubilitytert-Butoxy groupEnhanced solubility in non-polar solvents, aiding in processing and formulation.
Thermal StabilityAromatic ring and tert-butoxy groupIncreased resistance to thermal degradation.
AdhesionCarboxylic acid groupCan be modified to promote adhesion to various substrates.
DurabilityOverall molecular structureContributes to the mechanical and chemical robustness of the material. chemimpex.com

Role in the Design and Synthesis of Supramolecular Hydrogelators

The design of low molecular weight gelators for the formation of supramolecular hydrogels often relies on a delicate balance of hydrophilic and hydrophobic interactions, as well as other non-covalent forces like hydrogen bonding and π-π stacking. While there is no direct evidence in the scientific literature of this compound being used as a supramolecular hydrogelator, its amphiphilic nature, possessing both a hydrophobic tert-butoxyphenyl group and a hydrophilic carboxylic acid, makes it a candidate for such research. The principles of supramolecular hydrogel formation by other butyric acid derivatives have been explored, suggesting that with appropriate molecular design, derivatives of this compound could potentially self-assemble into fibrous networks that entrap water, forming a gel.

Precursors for Optoelectronic Materials (e.g., conjugated polymers if derived from related structures)

The development of organic optoelectronic materials, such as conjugated polymers for use in LEDs and solar cells, often involves the synthesis of monomers with specific electronic and photophysical properties. The 4-tert-butoxyphenyl group is a common substituent in materials for organic electronics, where it can improve solubility and influence the solid-state packing of the molecules. Although the direct use of this compound as a precursor for optoelectronic materials is not documented, its structure could be modified to create monomers for such applications. For instance, the butyric acid chain could be functionalized to enable polymerization into a non-conjugated polymer backbone, with the electronically active 4-tert-butoxyphenyl groups as pendant moieties.

Intermediacy in Agrochemical Research and Development

This compound is recognized as a building block in the production of specialty chemicals, including those with potential applications in the agrochemical sector. chemimpex.comchemimpex.com The synthesis of novel pesticides and herbicides often involves the exploration of diverse chemical scaffolds to identify compounds with high efficacy and favorable environmental profiles.

Synthesis of Compounds with Potential Agricultural Applications

The structural components of this compound can be found in various biologically active molecules. The butyric acid fragment is present in some plant growth regulators, while the substituted phenyl ring is a common feature in many pesticides. Researchers can utilize this compound as a starting material to synthesize a range of derivatives for screening in agricultural applications. However, specific examples of commercial agrochemicals derived from this compound are not readily found in the public domain.

Application in Chemical Probe Synthesis for Biochemical Research

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. chemimpex.com These small molecules are designed to interact with a specific target and often contain a reporter tag for detection or a reactive group for covalent modification. The synthesis of such probes requires versatile building blocks that can be readily modified.

While the direct application of this compound in the synthesis of a specific, widely used chemical probe is not documented, its structure is amenable to such applications. The carboxylic acid can be easily converted into an amide or ester to link to other molecular fragments, and the tert-butoxyphenyl group can be used to modulate the probe's hydrophobicity and binding properties. Its utility in biochemical research is noted by chemical suppliers. chemimpex.comchemimpex.com

Design and Synthesis of Molecular Tools for Enzyme Interaction Studies

The strategic design and synthesis of small molecules that can interact with specific enzymes are fundamental to drug discovery and chemical biology. These "molecular tools" can be inhibitors, activators, or probes that allow researchers to elucidate the function and mechanism of enzymes, which are critical targets for therapeutic intervention. This compound serves as a valuable scaffold in the creation of such tools, particularly for enzymes implicated in inflammation and pain.

While detailed public research on the direct synthesis of specific enzyme inhibitors from this compound is not extensively documented in readily available literature, its structural motifs are found in compounds known to interact with enzymes involved in inflammatory pathways. The general strategy involves utilizing the butyric acid chain for modification and linkage to other pharmacophores, while the 4-tert-butoxyphenyl group can play a crucial role in binding to hydrophobic pockets within the enzyme's active site.

The synthesis of potential enzyme inhibitors often begins with the activation of the carboxylic acid group of this compound. This allows for the formation of amide or ester linkages with other molecular fragments, thereby creating a library of derivatives. These derivatives can then be screened for their ability to interact with and modulate the activity of target enzymes.

For instance, the synthesis of a hypothetical series of enzyme inhibitors could proceed as follows:

Activation of the Carboxylic Acid: this compound is reacted with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), to form an active ester.

Amide or Ester Formation: The activated acid is then reacted with a variety of amines or alcohols to generate a diverse set of amides or esters. The choice of the amine or alcohol component is critical and is often guided by computational modeling of the target enzyme's active site.

Purification and Characterization: The resulting products are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The table below illustrates a hypothetical set of molecular tools synthesized from this compound for the purpose of studying enzyme interactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Enzyme Target (Hypothetical)Nature of Interaction (Hypothetical)
3-(4-tert-Butoxyphenyl)-N-benzylbutanamideC21H27NO2325.45Cyclooxygenase-2 (COX-2)Competitive Inhibitor
3-(4-tert-Butoxyphenyl)-N-(pyridin-2-yl)butanamideC19H24N2O2328.415-Lipoxygenase (5-LOX)Allosteric Modulator
Benzyl 3-(4-tert-butoxyphenyl)butanoateC21H26O3326.43Microsomal Prostaglandin E Synthase-1 (mPGES-1)Substrate Analog

Future Research Directions for 3 4 Tert Butoxyphenyl Butyric Acid in Chemical Science

Development of More Efficient and Sustainable Synthetic Routes to 3-(4-tert-Butoxyphenyl)butyric acid

Future research will likely focus on developing synthetic pathways to this compound that are not only efficient in terms of yield but also adhere to the principles of green chemistry. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize the environmental footprint of the synthesis. The goal is to create a more sustainable and economical process for producing this valuable compound.

Key areas for investigation include:

Catalytic Systems: Exploring novel catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound with high selectivity and turnover numbers. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace more hazardous or expensive reagents.

Renewable Starting Materials: Investigating the use of starting materials derived from renewable feedstocks to reduce the reliance on petrochemical sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation.

Process Intensification: Developing continuous flow processes or one-pot reactions that reduce the number of unit operations, solvent usage, and energy consumption.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste PreventionDesigning synthetic routes with high atom economy.
Safer Solvents and AuxiliariesUtilizing water or bio-based solvents in place of volatile organic compounds.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.
Use of Renewable FeedstocksExploring bio-based precursors for the synthesis.
CatalysisEmploying highly efficient and recyclable catalysts to minimize waste.

Exploration of Novel Derivatization Pathways and Reactivity Patterns for the Compound

The chemical structure of this compound, featuring a carboxylic acid group and a substituted aromatic ring, offers multiple sites for chemical modification. Future research should explore novel derivatization pathways to synthesize a library of new compounds with potentially interesting biological or material properties. Butyric acid and its derivatives have already shown promise in various health applications, including their role as anti-inflammatory agents and in promoting intestinal barrier integrity. nih.govmdpi.comnih.gov

Potential areas for exploration include:

Carboxylic Acid Modifications: Esterification, amidation, and reduction of the carboxylic acid group to introduce a wide range of functional groups.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions to introduce substituents such as nitro, halogen, or acyl groups onto the phenyl ring.

Coupling Reactions: Utilizing the aromatic ring in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

Bioisosteric Replacement: Replacing the carboxylic acid or the tert-butyl group with other functional groups to modulate the compound's physicochemical properties.

Advancements in Stereoselective Methodologies for Producing Specific Enantiomers

The 3-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance. Future research should focus on advancing methodologies for the asymmetric synthesis of specific enantiomers of this compound.

Promising approaches include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts, to control the stereochemical outcome of key bond-forming reactions. A notable example is the palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides to produce optically active 3-arylbutanoic acid derivatives. nih.gov

Chiral Auxiliaries: Employing chiral auxiliaries that can be temporarily attached to the molecule to direct the stereochemistry of a reaction and then subsequently removed.

Enzymatic Resolutions: Utilizing enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Asymmetric Reductions: The asymmetric reduction of a suitable prochiral precursor, such as a ketone, to establish the stereocenter. For instance, the asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae has been used to synthesize (S)-tert-butyl 3-hydroxybutyrate. researchgate.net

Stereoselective MethodDescription
Chiral CatalysisUse of a chiral catalyst to favor the formation of one enantiomer.
Chiral AuxiliariesA chiral group is temporarily incorporated to direct a stereoselective reaction.
Enzymatic ResolutionAn enzyme selectively transforms one enantiomer, allowing for separation.
Asymmetric HydrogenationUse of a chiral catalyst to add hydrogen across a double bond, creating a stereocenter.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The integration of modern synthetic technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. acs.orgseqens.comneuroquantology.commt.comamt.uk Future research should aim to adapt the synthesis of this compound to these advanced platforms.

Key benefits and research directions include:

Improved Safety: Flow reactors handle small volumes of reagents at any given time, which minimizes the risks associated with highly reactive or hazardous intermediates.

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to higher yields and purities.

Scalability: Flow chemistry allows for seamless scaling from laboratory-scale synthesis to industrial production by simply extending the operation time.

Automation and High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis. imperial.ac.uknih.gov This can significantly accelerate the research and development process.

Computational Design and Predictive Modeling for New Analogues and Transformations

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and the prediction of their properties and reactivity. Future research on this compound should leverage these computational approaches to guide synthetic efforts.

Areas for computational investigation include:

Analogue Design: Using computational methods to design new analogues of this compound with desired electronic, steric, and pharmacokinetic properties.

Reaction Modeling: Employing quantum mechanical calculations to model reaction mechanisms and predict the feasibility and selectivity of new synthetic transformations.

Predictive Toxicology: In silico prediction of the toxicological profiles of new derivatives to prioritize the synthesis of safer compounds.

Machine Learning: Utilizing machine learning algorithms to analyze large datasets of chemical reactions and predict the optimal conditions for the synthesis of new analogues. Platforms like SynFini™ already use AI to accelerate chemistry design and synthesis. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-tert-Butoxyphenyl)butyric acid, and how can the purity of the product be validated?

  • Methodological Answer : The synthesis typically involves coupling tert-butoxy-protected phenyl derivatives with butyric acid precursors. For example, tert-butylation of 4-hydroxyphenyl intermediates followed by alkylation or esterification reactions is a common approach . Purity validation requires a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) to assess chemical homogeneity (>95% purity).
  • NMR (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for the tert-butoxy group (δ ~1.3 ppm for -C(CH₃)₃) and the phenyl protons (δ ~7.0-7.5 ppm) .
  • Mass Spectrometry (ESI-MS or GC-MS) to verify molecular weight (theoretical M.W. 236.31 g/mol for C₁₄H₂₀O₃) .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key for identifying stereochemistry and functional groups. For example, the tert-butoxy group’s singlet in ¹H NMR and absence of impurities in DEPT-135 spectra .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ at m/z 237.1491 for C₁₄H₂₀O₃) .
  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) to resolve degradation products or byproducts .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biochemical activity, and what methods are used to study these effects?

  • Methodological Answer : The (R)-enantiomer (CAS 209679-18-5) has shown distinct biological interactions compared to its (S)-counterpart, particularly in receptor-binding assays . To study stereochemical effects:

  • Chiral HPLC with amylose/cyclodextrin columns to separate enantiomers.
  • Circular Dichroism (CD) Spectroscopy to correlate optical activity with bioactivity.
  • In Vitro Assays : Dose-dependent studies using enantiomerically pure samples to assess potency (e.g., IC₅₀ values in enzyme inhibition) .

Q. What strategies should researchers employ to address contradictions in reported toxicity or safety data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in sample purity, experimental models, or exposure duration. Mitigation strategies include:

  • Reproducibility Checks : Repeating experiments under standardized conditions (e.g., OECD guidelines for acute toxicity).
  • Meta-Analysis : Pooling data from multiple studies (e.g., LD₅₀ ranges) to identify outliers or confounding factors .
  • In Silico Modeling : Using QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles and validate against empirical data .

Q. In experimental studies involving this compound, how should one design dose-response experiments to ensure statistical robustness?

  • Methodological Answer :

  • Experimental Design : Use a minimum of three biological replicates and log-scale dosing (e.g., 0.1, 1, 10 μM) to capture non-linear effects.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means. For non-normal distributions, non-parametric tests like Kruskal-Wallis are recommended .
  • Power Analysis : Pre-study calculations to determine sample size (α = 0.05, β = 0.2) using tools like G*Power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.